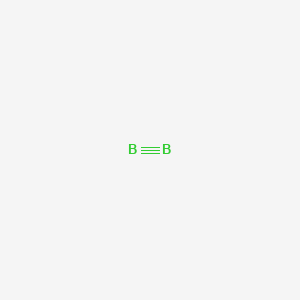

Diboron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diborane, also known as boroethane and diboron hexahydride, is a chemical compound consisting of boron and hydrogen atoms with a molecular formula of B2H6 . It is a highly unstable substance at room temperature with a sweet odor .

Synthesis Analysis

Diborane can be synthesized through various methods. Most preparations involve reactions of hydride donors with boron halides or alkoxides . The industrial synthesis of diborane involves the reduction of BF3 by sodium hydride (NaH), lithium hydride (LiH), or lithium aluminium hydride (LiAlH4) . More recently, several types of unsymmetrical this compound reagents have been synthesized and applied in these borylation reactions, allowing for complementary chemo- and regioselectivity .Molecular Structure Analysis

The structure of the diborane molecule consists of four hydrogen atoms and two boron atoms lying in the same plane. In between these planes, there are two dividing atoms of hydrogen. The boron atom is known to be sp3 hybridised and has four hybrid orbitals .Chemical Reactions Analysis

Diborane reacts with ionic hydrides to form metal borohydrides. When treated with ammonia, diborane forms borazole at higher temperatures. Diborane, in the presence of an ether solvent, adds to alkenes and alkynes at room temperature . It also reacts with air or oxygen at room temperature, but it gives B2O3 together with large amounts of energy in impure form .Physical And Chemical Properties Analysis

Diborane is a colorless, highly flammable gas at room temperature. It ignites rapidly in moist air when present in high concentrations. It emits a sweet scent. With a boiling point of approximately 180 K, diborane is a toxic gas .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications : Diboron(4) compounds have evolved from being a structural curiosity to a synthetic workhorse in chemistry. Over the past two decades, they have been extensively explored for their interesting structural features and reaction patterns. These compounds are prominently used in metal-catalyzed and metal-free methodologies for the formation of boron-carbon bonds and other processes (Neeve et al., 2016).

NMR Spectroscopy and Electronic Structure Analysis : this compound compounds are valuable in β-boration reactions, with their reactivity largely influenced by the nature of the boron-boron bond. Solid-state NMR spectroscopy, particularly 11B NMR, has been used to experimentally characterize the boron-boron bond, providing valuable insights into the electronic structure of these compounds (Perras & Bryce, 2014).

Optoelectronic Applications : Salicylaldimine-based this compound complexes have been synthesized and characterized, with their photophysical and electrochemical properties suggesting potential applications in the manufacture of optoelectronic devices (Dhanunjayarao et al., 2014).

Electroluminescent Device Development : this compound-contained ladder-type pi-conjugated compounds have been designed and synthesized. Their properties, including high thermal stability and solid-state fluorescence, make them suitable candidates for use in electroluminescent devices (Zhang et al., 2009).

Catalytic Applications : this compound has been identified as an efficient and environmentally benign reducing reagent for reductive coupling reactions. This enables high-efficiency nickel-catalyzed reductive tetramerization of alkynes (Zhang et al., 2015).

Synthetic Chemistry : this compound compounds have been used as catalysts for the synthesis of aryl amides by catalytic condensation of aromatic carboxylic acids with amines. This represents an attractive approach for amide synthesis without requiring stoichiometric or additional dehydrating agents (Sawant et al., 2018).

Water Treatment : Nano-scale this compound trioxide/titanium dioxide has been used for copper removal from aqueous solutions, highlighting its potential in environmental remediation applications (Al-Rashdi et al., 2012).

Study of Reaction Mechanisms : Detailed studies on this compound(4) compounds have provided insights into their structures and reactivities, especially in reactions with N-heterocyclic carbenes. This helps in understanding the stability of NHC adducts and B-B bond activation in general (Eck et al., 2017).

Hydrogenation Reactions : this compound compounds have been shown to promote the reduction of water with dihydrogen formation, demonstrating their use in selective reductions of alkynes and alkenes, and hydrogen-deuterium exchange reactions (Flinker et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

In the past decades, borylation reactions have received extensive research interest and have developed into effective tools in the synthesis of versatile organoboron compounds. Boranes and symmetrical diboron compounds are commonly utilized as borylating reagents in these transformations, especially in the borylation reactions of unsaturated bonds .

Eigenschaften

InChI |

InChI=1S/2BH/h2*1H |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHPLFFGWZKAKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH].[BH] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

23.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.